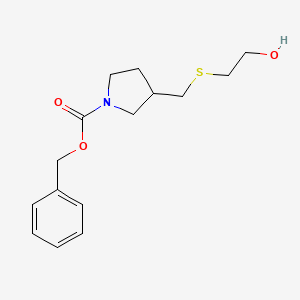

3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13477672

Molecular Formula: C15H21NO3S

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21NO3S |

|---|---|

| Molecular Weight | 295.4 g/mol |

| IUPAC Name | benzyl 3-(2-hydroxyethylsulfanylmethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H21NO3S/c17-8-9-20-12-14-6-7-16(10-14)15(18)19-11-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2 |

| Standard InChI Key | PDFORBHPCRHODM-UHFFFAOYSA-N |

| SMILES | C1CN(CC1CSCCO)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC1CSCCO)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound has a molecular weight of 295.4 g/mol and the IUPAC name benzyl 3-(2-hydroxyethylsulfanylmethyl)pyrrolidine-1-carboxylate . Its SMILES notation (C1CN(CC1CSCCO)C(=O)OCC2=CC=CC=C2) reflects the pyrrolidine ring (C1CNCC1), hydroxyethyl sulfanyl moiety (CSCCO), and benzyl ester group (OCC2=CC=CC=C2) .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₁NO₃S | |

| Molecular Weight | 295.4 g/mol | |

| CAS Number | 1353962-86-3 | |

| SMILES | C1CN(CC1CSCCO)C(=O)OCC2=CC=CC=C2 |

Stereochemical Considerations

The compound’s stereochemistry is influenced by the pyrrolidine ring’s conformation. Enantiomers like (R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1354002-51-9) exhibit distinct physicochemical properties, underscoring the importance of chiral resolution in synthesis .

Synthesis and Optimization

Multi-Step Synthetic Routes

Synthesis typically involves:

-

Pyrrolidine Derivative Preparation: Alkylation of pyrrolidine with chloromethyl benzyl ester under basic conditions .

-

Hydroxyethyl Sulfanyl Incorporation: Thioether formation via nucleophilic substitution between pyrrolidine intermediates and 2-mercaptoethanol .

-

Benzyl Ester Protection: Carboxylic acid activation using benzyl chloroformate in the presence of triethylamine .

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Pyrrolidine Alkylation | K₂CO₃, DMF, 80°C, 12 h | 75–85% | |

| Thioether Formation | 2-Mercaptoethanol, Et₃N, THF | 60–70% | |

| Benzyl Ester Protection | Benzyl chloroformate, 0°C→RT | 80–90% |

Purification and Scalability

Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >97% purity . Challenges include minimizing racemization during thioether formation, addressed by low-temperature reactions (−20°C) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 4.55 (s, 2H, OCH₂C₆H₅), 3.70–3.50 (m, 4H, pyrrolidine and SCH₂CH₂OH) .

-

¹³C NMR: 170.2 ppm (C=O), 136.1 ppm (benzyl quaternary carbon), 62.8 ppm (SCH₂CH₂OH).

Mass Spectrometry

ESI-MS shows a molecular ion peak at m/z 296.1 [M+H]⁺, consistent with the molecular formula .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume